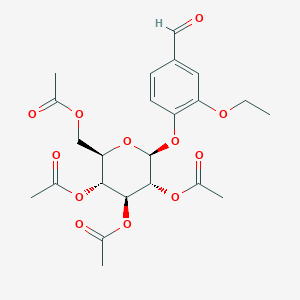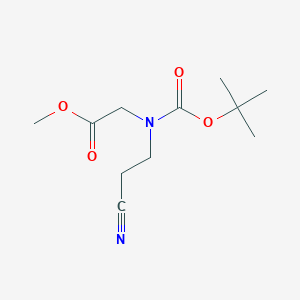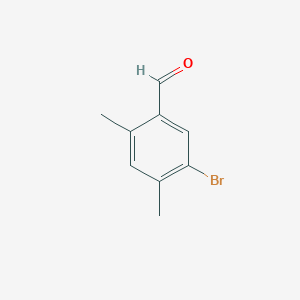![molecular formula C17H12F3NO3 B6316951 N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide CAS No. 278183-50-9](/img/structure/B6316951.png)
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide (N2-2-4-TFMP) is a synthetic compound belonging to the family of phthalimide derivatives, which are commonly used as intermediates in the production of pharmaceuticals and other organic compounds. N2-2-4-TFMP is a highly versatile compound, with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is used as a catalyst in the synthesis of a variety of compounds, and has been studied for its potential therapeutic and diagnostic uses.
Scientific Research Applications
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its potential therapeutic and diagnostic uses. For example, it has been used in the synthesis of a compound that has been studied for its potential anti-cancer and anti-inflammatory properties.
Mechanism of Action
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide acts as a Lewis acid, which means it can catalyze the formation of a new bond between two molecules. This is accomplished by donating a pair of electrons to the molecules, allowing them to form a new covalent bond.
Biochemical and Physiological Effects
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide has been studied for its potential therapeutic and diagnostic uses. In particular, it has been studied for its potential anti-cancer and anti-inflammatory properties. In addition, it has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses.
Advantages and Limitations for Lab Experiments
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a highly versatile compound, with a wide range of applications. However, it also has some limitations. It is a relatively unstable compound, and can degrade over time. In addition, it is toxic and should be handled with caution.
Future Directions
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide has a wide range of potential applications in the fields of chemistry, biochemistry, and medicine. As such, there are many possible future directions for research. These include further study of its potential therapeutic and diagnostic uses, as well as its ability to inhibit the growth of bacteria, fungi, and viruses. In addition, further research into the structure-activity relationships of N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide could lead to the development of more effective and targeted compounds. Finally, further research into the synthesis and degradation of N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide could lead to the development of more efficient and cost-effective methods for its production.
Synthesis Methods
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide is synthesized from the reaction of trifluoromethylphenol and phthalimide. This reaction is catalyzed by a Lewis acid, such as zinc chloride. The resulting product is a white crystalline solid with a melting point of 153°C.
properties
IUPAC Name |
2-[2-[4-(trifluoromethoxy)phenyl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)24-12-7-5-11(6-8-12)9-10-21-15(22)13-3-1-2-4-14(13)16(21)23/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFNVYGNPPWVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)
![5-(Trimethylsilyl)benzo[d][1,3]dioxol-6-yl trifluoromethanesulfonate](/img/structure/B6316874.png)


![1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95%](/img/structure/B6316892.png)




![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)


